molecular formula C4H2ClIS B1601333 2-Chloro-5-iodothiophene CAS No. 28712-49-4

2-Chloro-5-iodothiophene

Cat. No. B1601333
CAS RN: 28712-49-4
M. Wt: 244.48 g/mol
InChI Key: IJEUNSXYUQTZPT-UHFFFAOYSA-N
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Description

2-Chloro-5-iodothiophene (CIT) is an organosulfur compound with a molecular formula of C3H3ClIOS. It is a colorless, volatile liquid that is soluble in organic solvents and insoluble in water. CIT has been studied for its potential applications in pharmaceuticals, agrochemicals, and polymers. CIT is a low-toxicity compound and is considered to be environmentally friendly.

Scientific Research Applications

Electrophilic Substitution Reactions

2-Chloro-5-iodothiophene: is a versatile compound in electrophilic substitution reactions due to the presence of both chlorine and iodine atoms, which are good leaving groups. This compound can undergo various electrophilic reactions, such as halogenation, nitration, and sulfonation, to produce derivatives that are useful in synthesizing dyes, pharmaceuticals, and agrochemicals .

Nucleophilic Substitution Reactions

In nucleophilic substitution, 2-Chloro-5-iodothiophene can react with nucleophiles to replace the halogen atoms. This reaction is fundamental in creating building blocks for conducting polymers and oligomers, which have applications in organic electronics and photovoltaics .

Radical Substitution Reactions

Radical substitution allows for the introduction of various functional groups onto the thiophene ring of 2-Chloro-5-iodothiophene . This method is particularly useful in polymer chemistry for the synthesis of polythiophenes, which are important materials in the field of organic semiconductors .

Transition Metal-Catalyzed Synthesis

2-Chloro-5-iodothiophene: serves as a precursor in transition metal-catalyzed reactions to synthesize thiophene-based polymers. These polymers have significant applications in creating high-performance materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) .

Synthesis of Heterocycles

The compound is also used in the synthesis of various heterocyclic compounds. Heterocycles are crucial in medicinal chemistry for the development of new drugs and treatments, as they often exhibit a wide range of biological activities .

Material Science Applications

Due to its ability to form stable and conductive polymers, 2-Chloro-5-iodothiophene is used in material science for the development of sensors, actuators, and energy storage devices. Its derivatives can be tailored to specific applications, such as flexible electronics and smart materials .

Mechanism of Action

Target of Action

2-Chloro-5-iodothiophene is a type of thiophene, a heterocycle that incorporates a sulfur atom . Thiophenes are known to react with electrophiles , suggesting that the primary targets of 2-Chloro-5-iodothiophene are likely to be biological molecules with electrophilic properties.

Mode of Action

The mode of action of 2-Chloro-5-iodothiophene involves electrophilic substitution . Thiophenes, including 2-Chloro-5-iodothiophene, can easily react with electrophiles due to the presence of a sulfur atom that contributes two π electrons to the aromatic sextet . This interaction results in the substitution of the electrophile on the thiophene ring .

Biochemical Pathways

It’s known that thiophenes can undergo various reactions, including nucleophilic, electrophilic, and radical reactions . These reactions can lead to the functionalization of thiophenes, which can affect various biochemical pathways depending on the nature of the electrophile involved .

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is bbb permeant . These properties suggest that 2-Chloro-5-iodothiophene may have good bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-iodothiophene. For instance, the presence of other electrophiles in the environment could compete with 2-Chloro-5-iodothiophene for reaction with targets . Additionally, factors such as pH and temperature could potentially affect the stability and reactivity of 2-Chloro-5-iodothiophene.

properties

IUPAC Name

2-chloro-5-iodothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClIS/c5-3-1-2-4(6)7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJEUNSXYUQTZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClIS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480296
Record name 2-Chloro-5-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-iodothiophene

CAS RN

28712-49-4
Record name 2-Chloro-5-iodothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-5-iodothiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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